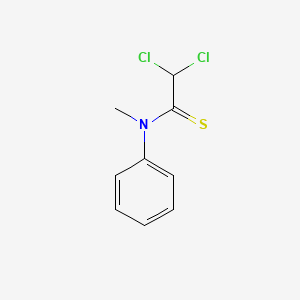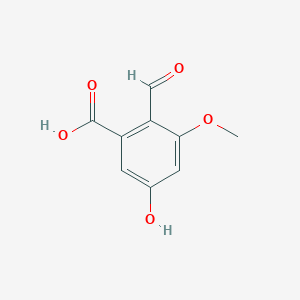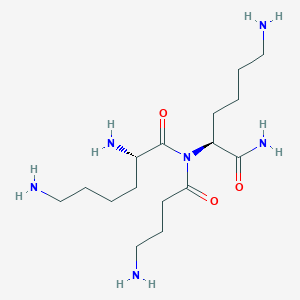
2,2-dichloro-N-methyl-N-phenylethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-N-methyl-N-phenylethanethioamide is an organic compound with the molecular formula C9H9Cl2NS It is characterized by the presence of two chlorine atoms, a methyl group, and a phenyl group attached to an ethanethioamide backbone
Métodos De Preparación
The synthesis of 2,2-dichloro-N-methyl-N-phenylethanethioamide typically involves the reaction of 2,2-dichloroethanethioamide with N-methyl-N-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2,2-dichloro-N-methyl-N-phenylethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using suitable reagents. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic compounds under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-dichloro-N-methyl-N-phenylethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored for its therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-N-methyl-N-phenylethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential cellular processes .
Comparación Con Compuestos Similares
2,2-dichloro-N-methyl-N-phenylethanethioamide can be compared with similar compounds such as:
2,2-dichloro-N-methyl-N-phenylacetamide: This compound has a similar structure but lacks the thioamide group, which may result in different chemical and biological properties.
Dichloro(methyl)phenylsilane: Although structurally different, this compound also contains dichloro and phenyl groups, making it useful for comparison in terms of reactivity and applications.
The uniqueness of this compound lies in its thioamide group, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H9Cl2NS |
|---|---|
Peso molecular |
234.14 g/mol |
Nombre IUPAC |
2,2-dichloro-N-methyl-N-phenylethanethioamide |
InChI |
InChI=1S/C9H9Cl2NS/c1-12(9(13)8(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3 |
Clave InChI |
RWFQOCHEBPUHDL-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=S)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)

![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)


![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)


![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)

![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
